An In-depth Technical Guide to 5-Bromopentan-1-ol: Chemical Properties and Structure
An In-depth Technical Guide to 5-Bromopentan-1-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromopentan-1-ol is a bifunctional organic compound featuring both a hydroxyl group and a terminal bromine atom.[1][2] This unique structure makes it a valuable building block and versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][3][4] Its ability to introduce a five-carbon linker is crucial for modifying molecular scaffolds to enhance biological activity.[3][4] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity.
Chemical Structure and Identification
5-Bromopentan-1-ol consists of a five-carbon aliphatic chain with a primary alcohol functional group at one terminus (C1) and a bromine atom at the other (C5). The molecule is achiral.[5][6]
| Identifier | Value |
| IUPAC Name | 5-bromopentan-1-ol[7] |
| CAS Number | 34626-51-2[2][3][8][9] |
| Molecular Formula | C₅H₁₁BrO[1][2][5][6][8][9][10] |
| SMILES String | OCCCCCBr[11] |
| InChI Key | WJVQJXVMLRGNGA-UHFFFAOYSA-N[3][4][5][6][11] |
Physicochemical Properties
5-Bromopentan-1-ol is typically a colorless to pale yellow or light red liquid.[1][2] Due to the polar hydroxyl group, it is soluble in polar solvents.[1]
| Property | Value |
| Molecular Weight | 167.04 g/mol [3][5][6][7][9][10][11] |
| Density | 1.371 - 1.38 g/cm³[2][8] |
| Boiling Point | 203.5 °C at 760 mmHg[8]; 117 °C at 20 mmHg[2] |
| Melting Point | Not available |
| Flash Point | 40 - 50 °C (104.0 - 122.0 °F)[11]; 93.3 °C[8] |
| Refractive Index | n20/D 1.482[2][8][11] |
| Vapor Pressure | 0.067 mmHg at 25°C[8] |
| pKa | 15.11 ± 0.10 (Predicted)[8] |
| XLogP3 | 1.4[7][8] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of 5-Bromopentan-1-ol. While specific datasets can vary based on instrumentation and conditions, typical spectral features are well-documented.
| Spectroscopy | Features |
| ¹H NMR | Signals corresponding to the protons on the carbon bearing the hydroxyl group, the protons on the carbon bearing the bromine, and the protons of the central methylene groups. |
| ¹³C NMR | Distinct peaks for the five carbon atoms, with chemical shifts influenced by the adjacent electronegative oxygen and bromine atoms.[7] |
| IR Spectroscopy | A broad absorption band characteristic of the O-H stretching of the alcohol group, along with C-H and C-Br stretching vibrations. |
Reactivity and Chemical Behavior
The chemical behavior of 5-Bromopentan-1-ol is characterized by its two distinct functional groups. The bromine atom is an excellent leaving group in nucleophilic substitution reactions, while the hydroxyl group can be deprotonated to form an alkoxide or undergo other reactions typical of alcohols.[1][2][3]
Nucleophilic Substitution
The carbon-bromine bond is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of various functional groups.[3]
Intramolecular Cyclization (Williamson Ether Synthesis)
Under basic conditions (e.g., in the presence of NaOH), 5-Bromopentan-1-ol undergoes an intramolecular Sₙ2 reaction.[3] The hydroxyl group is deprotonated to form an alkoxide ion, which then attacks the carbon bearing the bromine atom, displacing it to form the cyclic ether, tetrahydropyran (oxane).[3] This is a classic example of an intramolecular Williamson ether synthesis.
Experimental Protocols
Synthesis of 5-Bromopentan-1-ol from 1,5-Pentanediol
A prevalent and well-documented method for synthesizing 5-bromopentan-1-ol involves the reaction of 1,5-pentanediol with hydrobromic acid.[3][10][12]
-
Reaction Setup: To a 250 mL three-necked flask, add 1,5-pentanediol (14 g, 0.135 mol), 40% hydrobromic acid (28 mL, 0.2 mol), and 60 mL of benzene.[10][12]
-
Reaction: Heat the mixture in an oil bath at 70-80 °C for 15 hours with stirring.[10][12] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the starting material is consumed, cool the reaction mixture. Wash it successively with a 5% sodium hydroxide solution, 10% hydrochloric acid, and saturated brine.[10][12]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate.[10][12]
-
Purification: Separate the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 8:1 v/v) as the eluent.[10][12]
-
Final Product: Concentrate the collected fractions to obtain 5-bromopentan-1-ol as a colorless to pale yellow liquid. A reported yield for this procedure is 89.1%.[10][12]
Safety and Handling
5-Bromopentan-1-ol is classified as a flammable liquid and requires careful handling.[11] It is acutely toxic if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Always use nitrile gloves, a lab coat, and chemical safety goggles or a face shield to prevent skin and eye contact.[3]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[3]
-
Storage: Store in a cool, dry place, typically between 2-8°C, away from heat and open flames.[11]
-
Spill Management: In case of a spill, absorb with an inert material like vermiculite and dispose of it as halogenated organic waste.[3]
Applications in Research and Development
As a bifunctional building block, 5-bromopentan-1-ol is instrumental in constructing more complex molecules.[3]
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various bioactive molecules and drug candidates.[3] For example, it has been used as a reactant in the synthesis of 3-hydroxypyridine-2-thione, a compound utilized for its zinc-binding properties in histone deacetylase (HDAC) inhibition.[2][12]
-
Linker Chemistry: The five-carbon chain acts as a flexible linker, connecting different pharmacophores to create novel therapeutic agents.[3]
-
Agrochemicals: It is also used as an intermediate in the development of new agrochemicals.[1]
Conclusion
5-Bromopentan-1-ol is a chemical of significant interest to the scientific and drug development communities. Its dual functionality provides a strategic advantage for the synthesis of complex molecular architectures. A thorough understanding of its properties, reactivity, and handling procedures is essential for its effective and safe utilization in research and development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 5-Bromopentan-1-ol | 34626-51-2 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 5-Bromopentan-1-ol CAS 34626-51-2|Research Chemical [benchchem.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. GSRS [precision.fda.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. Khan Academy [khanacademy.org]
- 9. 5-Bromopentan-1-ol synthesis - chemicalbook [chemicalbook.com]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. 34626-51-2|5-Bromopentan-1-ol|BLD Pharm [bldpharm.com]
- 12. m.youtube.com [m.youtube.com]
